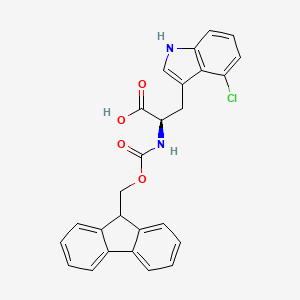

Fmoc-D-trp(4-CL)-OH

Description

Historical Development of Unnatural Amino Acid Incorporation in Peptide Science

The concept of incorporating unnatural amino acids (UAAs) into peptides has evolved significantly since the early days of peptide chemistry. Initially, peptide synthesis was confined to the naturally occurring L-amino acids. However, the desire to create peptides with improved therapeutic properties, such as increased resistance to enzymatic degradation, spurred the development of methods to include non-natural residues. biopharmaspec.com

The advent of solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield in 1963, revolutionized the field by providing a rapid and efficient method for assembling peptide chains. peptide.com This technique, initially utilizing the tert-butyloxycarbonyl (Boc) protecting group, was later complemented by the development of Fmoc-based chemistry in 1970. peptide.com The milder conditions required for Fmoc group removal made it particularly suitable for the synthesis of peptides containing sensitive or modified amino acids. nih.gov

Early efforts in UAA incorporation involved the chemical modification of reactive side chains of natural amino acids. google.com However, the direct synthesis of UAA building blocks, ready for incorporation via SPPS, became the more versatile approach. This allowed for the site-specific insertion of a vast array of functionalities, profoundly impacting protein engineering and drug discovery. portlandpress.com The development of orthogonal protection strategies, where different protecting groups can be removed under distinct conditions, further expanded the complexity of peptides that could be synthesized. acs.org These advancements paved the way for the routine inclusion of UAAs like Fmoc-D-Trp(4-Cl)-OH into synthetic peptides.

Significance of D-Amino Acids and Halogenated Tryptophan Derivatives in Biomolecular Studies

The incorporation of D-amino acids and halogenated tryptophan derivatives into peptides imparts significant and often desirable changes to their biological and physicochemical properties.

D-Amino Acids: With the exception of glycine, all proteinogenic amino acids are chiral, with the L-enantiomer being the form predominantly found in nature. biopharmaspec.com The introduction of D-amino acids, their non-superimposable mirror images, offers several advantages in peptide design. A primary benefit is the enhanced stability of the resulting peptide against enzymatic degradation. americanpeptidesociety.orglifetein.com Proteases, the enzymes that break down peptides, are stereospecific and are generally less effective at cleaving peptide bonds involving D-amino acids. lifetein.com This increased proteolytic resistance can significantly extend the in-vivo half-life of peptide-based drugs. biopharmaspec.com Furthermore, the incorporation of D-amino acids can influence the secondary structure of peptides, promoting the formation of specific conformations like β-turns, which can be crucial for receptor binding and biological activity. nih.gov

Halogenated Tryptophan Derivatives: The introduction of halogen atoms, such as chlorine, onto the indole (B1671886) ring of tryptophan can profoundly modulate the properties of a peptide. encyclopedia.pub Halogenation can increase the hydrophobicity of the amino acid side chain, which can enhance membrane permeability and potentially improve the oral bioavailability of a peptide drug. nih.gov The electron-withdrawing nature of halogens can also alter the electronic properties of the indole ring, influencing interactions with biological targets. mdpi.com Moreover, halogenation can introduce a new site for further chemical modification, expanding the possibilities for creating complex and multifunctional peptide conjugates. nih.gov Studies have shown that peptides containing halogenated tryptophans can exhibit significant pharmacological activities. encyclopedia.pub

Positioning of this compound as a Specialized Building Block for Complex Peptide Architectures

This compound is a trifunctional building block that combines the advantageous features of a D-amino acid, a halogenated aromatic system, and the Fmoc protecting group, making it a highly specialized tool for constructing complex peptides.

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group of the amino acid. ontosight.ai Its key feature is its lability to basic conditions (typically piperidine (B6355638) in DMF), while being stable to the acidic conditions often used for side-chain deprotection and cleavage from the solid support. peptide.comnih.gov This orthogonality is a cornerstone of modern SPPS, allowing for the sequential and controlled addition of amino acids to the growing peptide chain. wikipedia.org

The D-tryptophan core provides the inherent resistance to proteolysis characteristic of D-amino acids, enhancing the stability of the final peptide. americanpeptidesociety.orglifetein.com The tryptophan side chain itself is often crucial for biological activity, participating in various binding interactions.

The 4-chloro substituent on the indole ring introduces the benefits of halogenation. It increases the lipophilicity of the side chain and can lead to enhanced binding affinity and altered electronic properties. encyclopedia.pubnih.gov This modification can be a key strategy for optimizing the pharmacological profile of a peptide.

The combination of these three elements in a single molecule allows peptide chemists to simultaneously introduce proteolytic stability, modulate hydrophobicity and electronic character, and control the synthetic process with high fidelity. This makes this compound a valuable reagent for the synthesis of peptide-based therapeutics, probes for studying biological systems, and novel biomaterials.

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Fmoc-D-Phe(4-Cl)-OH chemicalbook.com | Fmoc-D-Trp-OH sigmaaldrich.com |

| Molecular Formula | C26H21ClN2O4 | C24H20ClNO4 | C26H22N2O4 |

| Molecular Weight | 460.91 g/mol | 421.87 g/mol | 426.46 g/mol |

| Appearance | White to off-white powder | White powder | White to slight yellow to beige powder |

| Solubility | Soluble in organic solvents like DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone | Soluble in organic solvents like Dichloromethane (B109758) and Dimethylformamide | Soluble in organic solvents |

| Storage Temperature | 2-8°C | 2-8°C | 2-30°C |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H21ClN2O4 |

|---|---|

Molecular Weight |

460.9 g/mol |

IUPAC Name |

(2R)-3-(4-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C26H21ClN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m1/s1 |

InChI Key |

XRXGWEBMYWNTCH-HSZRJFAPSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C(=CC=C5)Cl)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)Cl)C(=O)O |

Origin of Product |

United States |

Integration Strategies into Peptide and Peptidomimetic Scaffolds

Solid-Phase Peptide Synthesis (SPPS) Applications with Fmoc-D-Trp(4-Cl)-OH

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides in a laboratory setting. iris-biotech.de The Fmoc/tBu strategy, which is the most common approach in modern SPPS, involves the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for side-chain protection. iris-biotech.deiris-biotech.de This orthogonal system allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. google.comgoogle.com The use of this compound in this context, as seen in the synthesis of the GnRH antagonist Degarelix, highlights its compatibility with established SPPS protocols.

The initial step in SPPS is the attachment of the first Fmoc-protected amino acid to a solid support, or resin. The choice of resin is crucial as it dictates the conditions for the final cleavage of the peptide. For the synthesis of peptide amides, resins like Rink Amide are commonly employed.

Factors that can be adjusted to optimize loading include the choice of solvent and the activation method. While traditional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are common, greener alternatives are being explored. researchgate.netimperial.ac.uk The loading of Fmoc-amino acids onto Wang resin, for example, has been studied with various solvents, showing that environmentally friendlier options can achieve comparable efficiencies to DCM. imperial.ac.uk

Table 1: Resin Loading Optimization Parameters

| Parameter | Description | Example Considerations |

|---|---|---|

| Resin Type | The solid support to which the peptide is anchored. The choice depends on the desired C-terminal functionality (acid or amide). | Rink Amide for peptide amides, Wang resin for C-terminal acids. imperial.ac.uk |

| Solvent | The medium for the loading reaction. Must swell the resin and dissolve reagents. | DMF, DCM, NMP, and greener alternatives like GVL. researchgate.netimperial.ac.uk |

| Activating Agent | Reagent used to activate the carboxylic acid of the amino acid for coupling. | DIC/HOBt is a common combination. |

| Reaction Time & Temperature | Duration and temperature of the loading reaction, which can affect efficiency and side reactions. | Can be optimized to maximize loading and minimize racemization. imperial.ac.uk |

Following the loading of the first amino acid and removal of its Fmoc protecting group, the peptide chain is elongated through sequential coupling and deprotection steps. iris-biotech.de The efficiency of each coupling step is critical; even a small percentage of incomplete reaction can lead to a significant accumulation of deletion sequences, complicating purification. iris-biotech.de To drive the reaction to completion, an excess of the activated amino acid is typically used. iris-biotech.de

A variety of coupling reagents are available for Fmoc-SPPS, including carbodiimides like DIC, often used with additives like HOBt or Oxyma to improve efficiency and suppress racemization. chempep.com The synthesis of Degarelix, for example, utilizes DIC/HOBt for coupling the amino acid monomers, including this compound.

A major concern during peptide synthesis is the preservation of stereochemical integrity, as racemization can occur at the α-carbon of the activated amino acid. chempep.com This is particularly a risk for certain amino acids like histidine and cysteine. chempep.comnih.gov The use of D-amino acids like this compound introduces a chiral center that must be maintained throughout the synthesis. While tryptophan itself can be prone to high racemization under certain conditions in solution-phase synthesis, the risk in SPPS is managed through the careful selection of coupling reagents and conditions. imperial.ac.uk The use of additives like HOBt helps to minimize this side reaction. chempep.com

The principle of orthogonality is fundamental to Fmoc-SPPS. iris-biotech.de It requires that the protecting groups for the side chains of the various amino acids are stable to the basic conditions used for Nα-Fmoc group removal (e.g., piperidine (B6355638) in DMF) but are readily cleaved during the final deprotection step, typically with a strong acid like trifluoroacetic acid (TFA). iris-biotech.degoogle.com

For tryptophan residues, the indole (B1671886) side chain is susceptible to oxidation and alkylation by cationic species generated during TFA cleavage. peptide.com To prevent these side reactions, the indole nitrogen is often protected. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. iris-biotech.depeptide.com This strategy is employed for both standard Fmoc-L-Trp(Boc)-OH and its D-isomer, as well as for this compound, where the Boc group provides protection for the indole ring. iris-biotech.desigmaaldrich.com The Boc group is sufficiently stable to the basic conditions of Fmoc removal but is cleaved by TFA during the final deprotection. iris-biotech.de

Other amino acids in the peptide sequence also require appropriate orthogonal protection. For example, in the synthesis of peptides containing this compound, other residues such as serine might be protected with a tert-butyl (tBu) ether, and lysine (B10760008) with a Boc group on its ε-amino function. google.com This ensures that these side chains remain inert until the final acid cleavage.

Table 2: Common Orthogonal Protecting Groups in Fmoc-SPPS

| Amino Acid | Side-Chain Functionality | Common Protecting Group | Cleavage Condition |

|---|---|---|---|

| Trp | Indole | Boc | TFA iris-biotech.depeptide.com |

| Ser/Thr/Tyr | Hydroxyl | tBu | TFA iris-biotech.de |

| Asp/Glu | Carboxyl | OtBu | TFA iris-biotech.de |

| Lys | Amine | Boc | TFA iris-biotech.de |

| Arg | Guanidinium | Pbf, Pmc | TFA peptide.com |

| His | Imidazole | Trt | TFA iris-biotech.depeptide.com |

The final stage of SPPS involves the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups. In the Fmoc/tBu strategy, this is typically achieved by treating the peptide-resin with a strong acid, most commonly TFA. iris-biotech.de

During this acidic treatment, the protecting groups and the resin linker generate reactive cationic species (e.g., tert-butyl cations) that can attack nucleophilic residues in the peptide chain, such as tryptophan, methionine, and tyrosine. The indole ring of tryptophan is particularly susceptible to modification. peptide.com To prevent these unwanted side reactions, "scavengers" are added to the TFA cleavage cocktail. These are nucleophilic compounds that trap the reactive cations.

Common scavenger cocktails include Reagent K (TFA/water/phenol/thioanisole/EDT) or simpler mixtures like TFA/triisopropylsilane (TIS)/water. peptide.com The choice of scavengers is important, especially for peptides containing sensitive residues. The use of an indole-protected tryptophan derivative like Fmoc-Trp(Boc)-OH significantly reduces the risk of side-chain modification, often allowing for the use of simpler and less malodorous cleavage cocktails. For peptides like Degarelix, which contains this compound, the final cleavage and deprotection cocktail includes TFA, water, and ammonium (B1175870) acetate.

Orthogonal Protecting Group Strategies for Side-Chain Functionality [7, 15, 19]

Solution-Phase Synthesis Techniques for Incorporating this compound Fragments

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of peptides or for the synthesis of peptide fragments that can be later joined together. slideshare.net In solution-phase synthesis, all reactions (coupling and deprotection) are carried out in a homogeneous solution, with purification of the intermediate product after each step. slideshare.net

The use of Fmoc-protected amino acids, including this compound, is also applicable to solution-phase synthesis. The principles of activation and coupling are similar to SPPS, employing reagents like DIC/HOBt. However, the challenges differ. For instance, the solubility of both the protected amino acids and the growing peptide chain in the chosen organic solvent can be a limiting factor. acs.org

A key advantage of solution-phase synthesis is the ability to purify and characterize intermediates at each stage, ensuring the quality of the final product. Fragment condensation, a hybrid approach where peptide segments are synthesized by SPPS and then coupled together in solution, combines the speed of solid-phase methods with the control of solution-phase techniques.

Site-Specific Incorporation and Macrocyclization Approaches

The site-specific incorporation of a modified amino acid like D-Trp(4-Cl) is fundamental to its function in the final peptide. Its precise position in the sequence is dictated by the synthesis plan and is achieved by adding this compound at the desired cycle of the SPPS or LPPS process.

This specific placement is often crucial for inducing a particular conformation or for participating in a key binding interaction. Furthermore, the introduction of such unique residues can be a prerequisite for macrocyclization, a widely used strategy to constrain the peptide's conformation, thereby increasing its potency, selectivity, and metabolic stability.

While the chloroacetyl group on a tryptophan derivative can be used as an electrophilic handle for intramolecular reaction with a nucleophilic residue like cysteine to form a thioether-bridged macrocycle, the 4-chloro substitution on the indole ring of this compound is generally not used for this purpose. rsc.org Instead, macrocyclization of peptides containing this residue typically involves forming a lactam bridge between the side chains of other amino acids or between the N- and C-termini.

Recent advances have explored the direct use of the tryptophan indole ring for macrocyclization. For example, palladium-catalyzed cross-coupling between a tryptophan residue and an iodo-functionalized amino acid elsewhere in the chain can create a biaryl linkage. sci-hub.se Other methods involve the C-H activation of the indole ring at various positions (C2, C4, or C7) to react with other parts of the peptide, or allylation at the N1 position followed by cyclization. sci-hub.seresearchgate.netsemanticscholar.org These advanced techniques could potentially be applied to peptides containing D-Trp(4-Cl) to create novel cyclic architectures, although the electronic effect of the chlorine atom on the reactivity of the indole ring would need to be considered.

Role in Structure Activity Relationship Sar and Ligand Design Investigations

Influence of 4-Chloro-D-Tryptophan on Peptide Conformational Landscapes

The conformation of a peptide is a critical determinant of its function. The incorporation of 4-chloro-D-tryptophan can exert a profound influence on the peptide's three-dimensional structure.

The substitution of a native amino acid with 4-chloro-D-tryptophan can induce or stabilize specific secondary structures, such as β-turns or helical motifs. The halogenated indole (B1671886) side chain can participate in non-covalent interactions that favor particular backbone arrangements. For instance, fluorinated amino acids have been shown to influence the formation of hairpin turns and can either stabilize or destabilize α-helical structures depending on the context. researchgate.net The rigid nature of the tryptophan side chain, combined with the electronic effects of the chlorine atom, can restrict the conformational freedom of the peptide backbone, leading to a more defined secondary structure. mdpi.com The introduction of D-amino acids is a known strategy to induce specific turns and loops in peptides. nih.gov

Effects on Secondary Structure Induction and Stabilization

Modulation of Binding Affinity and Selectivity in Molecular Recognition Events

The unique properties of 4-chloro-D-tryptophan can be harnessed to fine-tune the binding characteristics of peptides to their molecular targets. mdpi.com

The chlorine atom on the indole ring can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. acs.orgpnas.org This interaction can be a significant contributor to binding affinity, particularly when the target protein has an electron-rich pocket. acs.org Halogen bonds, though often weaker than hydrogen bonds, can provide crucial specificity in ligand-receptor interactions. acs.org Additionally, the electron-withdrawing nature of the chlorine atom can modulate the π-electron system of the indole ring, influencing aromatic stacking interactions with residues like phenylalanine, tyrosine, or other tryptophans in the binding site. acs.org

Table 1: Impact of Tryptophan Halogenation on Binding Affinity

| Peptide/Protein System | Modification | Change in Binding Affinity (Kd) | Reference |

| LmrR with Daunomycin | Progressive fluorination of W96 | 6-fold decrease | acs.org |

| LmrR with Rhodamine B | Progressive fluorination of W96 | 70-fold decrease | acs.org |

This table illustrates how modulating the electronic properties of the tryptophan indole ring through halogenation can significantly impact binding affinity.

The use of the D-isomer of 4-chloro-tryptophan introduces a significant stereochemical alteration. azolifesciences.comlibretexts.org Since naturally occurring proteins are composed of L-amino acids, the incorporation of a D-amino acid can lead to peptides that are less susceptible to proteolytic degradation, thereby increasing their stability. mdpi.com From a structural standpoint, the D-configuration alters the orientation of the side chain relative to the peptide backbone, which can lead to novel interactions with the target that are not possible with the L-isomer. This can result in enhanced binding affinity and, importantly, improved selectivity for the target receptor over other proteins. nih.govumich.edu The specific spatial arrangement of the 4-chloroindole (B13527) side chain can allow for a more precise fit into a binding pocket, optimizing ligand-target complementarity. umich.edu

Contribution of Halogen Bonding and Aromatic Interactions

Rational Design of Peptide-Based Ligands for Specific Molecular Targets (Non-Clinical)

The insights gained from studying peptides containing Fmoc-D-Trp(4-Cl)-OH are being applied to the rational design of new peptide-based ligands for various research applications. researchgate.netfrontiersin.org By understanding how the chloro and D-isomer modifications affect structure and binding, scientists can design peptides with tailored properties. For example, researchers can design peptide ligands with high affinity and selectivity for use in affinity chromatography to purify specific proteins. researchgate.netnih.gov The ability to create peptides with defined conformations and enhanced stability is also valuable for developing probes to study protein-protein interactions and other cellular processes. acs.org The functionalization of tryptophan residues is a key strategy for increasing the structural diversity and functional capabilities of peptides. rsc.org

Applications in Chemical Biology and Biochemical Probe Development

Development of Fluorescent Probes Utilizing Tryptophan's Intrinsic Properties

The intrinsic fluorescence of the tryptophan indole (B1671886) ring is a powerful tool for studying peptide and protein structure and function. mdpi.com Modification of the indole ring, such as through halogenation, can modulate these fluorescent properties, offering enhanced reporters for biological processes.

The introduction of D-tryptophan and its analogs, including halogenated derivatives, into peptides provides a sensitive spectroscopic probe for investigating peptide-protein interactions. rsc.org The unique spectral properties of these modified tryptophans can report on the local environment and binding events.

The intrinsic fluorescence of tryptophan is highly sensitive to its local environment, a property that has been widely exploited to study protein conformational changes and ligand interactions. mdpi.com Halogenated tryptophans, such as 4-chlorotryptophan, can exhibit altered fluorescence quantum yields and lifetimes compared to the natural amino acid. These changes can be used to more sensitively detect and quantify binding events between the labeled peptide and its target protein. For instance, a shift in the emission maximum or a change in fluorescence intensity upon binding can provide information on the polarity of the binding pocket and the nature of the interaction.

Fluorescence Resonance Energy Transfer (FRET) is another powerful technique that can be employed. rsc.org By pairing a tryptophan analog with a suitable acceptor fluorophore, distance-dependent changes upon peptide-protein binding can be monitored. mdpi.comrsc.org The efficiency of energy transfer is directly related to the distance between the donor (tryptophan analog) and the acceptor, providing a molecular ruler to measure intermolecular distances.

Table 1: Spectroscopic Techniques for Studying Peptide-Protein Interactions

| Technique | Principle | Information Gained |

| Intrinsic Fluorescence | Changes in the fluorescence properties (intensity, emission maximum) of the tryptophan analog upon binding. | Details about the local environment of the binding site (e.g., polarity, accessibility to solvent). |

| Fluorescence Resonance Energy Transfer (FRET) | Non-radiative energy transfer from a donor fluorophore (tryptophan analog) to an acceptor fluorophore. | Intermolecular distances and the stoichiometry of binding. rsc.org |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | Secondary structure of the peptide and any conformational changes upon binding to the protein. researchgate.net |

Peptides containing D-tryptophan derivatives are valuable tools for monitoring the conformational dynamics of biomolecular systems. The fluorescence of the tryptophan analog can be quenched or enhanced by its proximity to other amino acid residues, providing a real-time signal of conformational changes. acs.org

Time-resolved fluorescence spectroscopy can be used to measure fluorescence lifetimes, which are sensitive to dynamic quenching processes. Changes in the fluorescence lifetime of the incorporated 4-chloro-D-tryptophan can indicate alterations in the peptide's conformation or its interaction with a binding partner. These studies are crucial for understanding the mechanisms of action of peptides and proteins, as function is often intrinsically linked to conformational flexibility.

Spectroscopic Characterization of Peptide-Protein Interactions (in vitro)

Design of Peptide-Based Tools for Interrogating Cellular Pathways (Non-Human Cell Lines)

Peptides incorporating Fmoc-D-Trp(4-Cl)-OH can be designed as tools to investigate cellular signaling pathways in non-human cell lines. By creating peptides that mimic or inhibit natural protein-protein interactions, researchers can probe the function of specific pathways. explorationpub.com The inclusion of the halogenated tryptophan can enhance the peptide's binding affinity and specificity for its target. mit.edu

For example, a peptide designed to disrupt a key protein-protein interaction in a cancer-related pathway could be synthesized with this compound. The cytotoxic effects of such peptides can be evaluated in various cancer cell lines to determine their potential as therapeutic leads. explorationpub.comnih.gov The use of non-human cell lines allows for initial screening and mechanistic studies in a controlled environment.

Integration into Activity-Based Probes and Enzyme Modulators for Mechanistic Studies

This compound can be incorporated into activity-based probes (ABPs) to study enzyme function. ABPs are small molecules that covalently bind to the active site of an enzyme, allowing for its detection and characterization. nih.gov The tryptophan analog can serve as a recognition element, directing the probe to a specific class of enzymes.

Furthermore, peptides containing this modified amino acid can act as enzyme modulators. By binding to allosteric sites or the active site, these peptides can either inhibit or activate enzyme activity. biorxiv.org This allows for detailed mechanistic studies of enzyme regulation and can aid in the development of novel therapeutic agents. The stability and unique binding properties conferred by the 4-chloro-D-tryptophan residue can lead to more potent and selective enzyme modulators.

Investigation of Peptide Stability and Metabolism in Biological Matrices (in vitro)

A significant challenge in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation. The incorporation of unnatural amino acids, such as D-amino acids and their derivatives, is a common strategy to enhance peptide stability. nih.govacs.org

The D-configuration of the alpha-carbon in this compound makes the adjacent peptide bonds resistant to cleavage by many common proteases. In vitro stability assays using biological matrices like rat plasma or simulated intestinal fluid can be used to assess the metabolic stability of peptides containing this modification. nih.govacs.orgacs.org By comparing the degradation profiles of the modified peptide to its natural L-amino acid counterpart, the stabilizing effect of the D-amino acid can be quantified.

Table 2: In Vitro Stability of a Hypothetical Peptide A and its 4-Cl-D-Trp Analog

| Peptide | Biological Matrix | Half-life (t1/2) |

| Peptide A (with L-Trp) | Rat Plasma | 15 min |

| Peptide A (with 4-Cl-D-Trp) | Rat Plasma | > 240 min |

| Peptide A (with L-Trp) | Simulated Intestinal Fluid | 5 min |

| Peptide A (with 4-Cl-D-Trp) | Simulated Intestinal Fluid | > 180 min |

These studies are essential for predicting the in vivo pharmacokinetic properties of peptide drug candidates and for designing peptides with improved therapeutic potential. acs.org

Mechanistic Elucidation at the Molecular and Cellular Level Non Clinical

Detailed Studies of Peptide-Receptor and Peptide-Enzyme Interactions (in vitro)

The introduction of a halogen, such as chlorine, into the indole (B1671886) ring of tryptophan can significantly alter the electronic and steric properties of the amino acid side chain. This modification, in turn, influences how a peptide containing this residue interacts with its biological targets, such as receptors and enzymes.

For instance, studies on RGD peptides, which target integrin receptors, have shown that the introduction of halotryptophans can lead to increased affinity for specific integrin subtypes. researchgate.netacs.org Halotryptophan-containing RGD peptides have demonstrated increased affinity towards integrin αvβ3 and enhanced selectivity over integrin α5β1. researchgate.netacs.org While specific kinetic and thermodynamic data for a peptide containing 4-chloro-D-tryptophan are not available, the principles suggest that such a modification would likely alter the binding profile compared to an unmodified peptide.

Table 1: Illustrative Binding Affinity of a Hypothetical Peptide Series

| Compound | Modification | Target Receptor | Binding Affinity (KD, nM) |

|---|---|---|---|

| Peptide A | Unmodified (D-Trp) | Receptor X | 50 |

| Peptide B | 4-Cl-D-Trp | Receptor X | 25 |

| Peptide C | Unmodified (D-Trp) | Receptor Y | 100 |

This table is for illustrative purposes and does not represent actual experimental data.

The chlorine atom at the 4-position of the indole ring provides an additional point of interaction within a receptor's binding pocket. This can lead to a more defined and potentially more stable binding orientation. The steric bulk and electronic properties of the chlorine atom can influence the peptide's conformation, favoring a structure that fits more snugly into the binding site. The use of D-amino acids, such as D-tryptophan, is also known to introduce conformational constraints that can be beneficial for receptor binding. acs.org

In the context of enzyme inhibition, a peptide containing 4-chloro-D-tryptophan could potentially act as a more potent or selective inhibitor. The halogenated residue could interact with specific amino acids in the enzyme's active site, leading to a tighter binding complex. For example, cyclic peptides containing N-chloroacetyl-d-tryptophan have been developed as tight binding inhibitors, suggesting that the chloro-tryptophan moiety plays a crucial role in the interaction with the target protein. nih.govacs.org

Kinetic and Thermodynamic Binding Characterization

Analysis of Downstream Cellular Responses in Non-Human Cell Models

The altered receptor binding affinity and selectivity resulting from the incorporation of 4-chloro-D-tryptophan are expected to translate into modified downstream cellular responses. In non-human cell models, a peptide with enhanced receptor affinity would likely elicit a more potent biological response at lower concentrations.

For example, in studies involving cell-penetrating peptides (CPPs), the tryptophan content and their positioning within the peptide sequence have been shown to influence uptake efficiency and mechanism in Chinese hamster ovarian cells. acs.org The introduction of a halogenated tryptophan could further modulate these properties. While direct studies on peptides with Fmoc-D-Trp(4-Cl)-OH are lacking, it is plausible that such modifications could affect cellular processes such as proliferation, differentiation, or signaling pathways that are governed by the targeted receptor.

Table 2: Hypothetical Cellular Response to a Modified Peptide in a Non-Human Cell Line

| Peptide | Concentration (nM) | Cellular Response (e.g., % inhibition of proliferation) |

|---|---|---|

| Unmodified Peptide | 100 | 50% |

| 4-Cl-D-Trp Peptide | 100 | 75% |

| Unmodified Peptide | 50 | 20% |

This table is for illustrative purposes and does not represent actual experimental data.

Impact on Protein-Protein Interaction Interfaces and Allosteric Modulation

Peptides containing modified amino acids like 4-chloro-D-tryptophan can be designed to interfere with protein-protein interactions (PPIs). The relatively large and featureless surfaces of PPI interfaces can be challenging to target with small molecules, but peptides, with their larger surface area, are well-suited for this purpose. nih.gov The incorporation of a halogenated D-amino acid can enhance the peptide's ability to disrupt a specific PPI by providing additional interaction points and by constraining the peptide into a bioactive conformation.

Furthermore, such modified peptides could act as allosteric modulators. Instead of binding directly to the active site of a receptor or enzyme, an allosteric modulator binds to a different site, inducing a conformational change that alters the protein's activity. The unique steric and electronic properties of 4-chloro-D-tryptophan could facilitate binding to an allosteric site, leading to either potentiation or inhibition of the target protein's function. The development of cyclic peptides with N-chloroacetyl-d-tryptophan that act as potent inhibitors supports the potential for such molecules to modulate protein function through high-affinity binding, which could occur at either orthosteric or allosteric sites. pnas.org

Advanced Analytical and Spectroscopic Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of molecules in solution. For peptides containing Fmoc-D-Trp(4-Cl)-OH, NMR provides invaluable data on their conformational preferences and interactions.

The conformation of a peptide is crucial to its biological activity. The introduction of this compound can significantly influence the peptide's secondary structure. NMR techniques, such as the analysis of nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, are instrumental in defining these structures. auremn.org.br For instance, the presence of a D-amino acid can induce specific turns or alter helical propensities.

In a study on model tripeptides, conformational analysis was performed on analogs containing aza-isotryptophan (azaItr), a structural relative of tryptophan. X-ray and NMR analyses were used to characterize the β-turn geometry in these peptides. chemrxiv.org Similarly, for peptides incorporating this compound, NMR can be used to determine the torsion angles (φ, ψ) of the peptide backbone and the side-chain rotameric preferences, providing a detailed picture of the peptide's three-dimensional shape. The application of NMR for conformational analysis often involves comparing experimental data with theoretical calculations to refine the structural models. auremn.org.br

Key NMR Parameters for Conformational Analysis:

| Parameter | Information Gained | Relevance to this compound Peptides |

|---|---|---|

| Nuclear Overhauser Effect (NOE) | Provides through-space distance constraints between protons (<5 Å). | Defines the proximity of different parts of the peptide, revealing secondary structures like β-turns and helices. |

| 3J-Coupling Constants | Relates to the dihedral angles of the peptide backbone (φ) and side chains (χ). | Determines the torsional angles, which are fundamental to defining the peptide's conformation. |

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Sensitive to the local electronic environment and secondary structure. | Deviations from random coil values can indicate the presence of stable secondary structures. |

| Temperature Coefficients | Identifies amide protons involved in intramolecular hydrogen bonds. | Helps to confirm the stability of secondary structures like helices and sheets. |

Ligand-based NMR techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY, are powerful tools for studying the binding of peptides to their biological targets. These methods are particularly useful when structural information on the receptor is scarce. For peptides containing this compound, these techniques can identify the specific parts of the peptide that are in close contact with the receptor.

In one study, mixture-based screening of combinatorial libraries by NMR was used to identify ligands for the antiapoptotic protein hMcl-1. nih.govacs.org This approach allowed for the rapid identification of active compounds and provided insights into the structure-activity relationship. nih.govacs.org For this compound containing peptides, STD NMR can reveal the binding epitope by transferring saturation from the receptor to the bound peptide. The protons on the peptide that receive the most saturation are closest to the receptor surface. This information is critical for understanding the molecular basis of recognition and for designing more potent and selective analogs.

Conformational Analysis of this compound Containing Peptides

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. units.it It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum provides a characteristic signature for different secondary structures, such as α-helices, β-sheets, and random coils. units.it

Characteristic CD Signals for Peptide Secondary Structures:

| Secondary Structure | Characteristic CD Bands (nm) |

|---|---|

| α-Helix | Positive band around 192 nm, negative bands around 208 and 222 nm. |

| β-Sheet | Negative band around 218 nm, positive band around 195 nm. |

| β-Turn | Varies depending on the type of turn, but can show a weak negative band around 220-230 nm and a positive band around 205 nm. |

| Random Coil | Strong negative band around 198 nm. |

Advanced Mass Spectrometry (MS) Techniques for Peptide Sequencing and Modification Analysis

Mass spectrometry (MS) is an essential tool for the characterization of peptides, providing precise molecular weight determination and sequence information. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are particularly valuable for sequencing peptides and identifying post-translational or synthetic modifications. nih.gov

For peptides containing this compound, MS is used to confirm the correct incorporation of the modified amino acid and to verify the integrity of the final product. High-resolution MS instruments, such as Orbitrap and TOF analyzers, provide the accuracy needed to distinguish between subtle mass differences. biorxiv.org During peptide sequencing by MS/MS, the peptide is fragmented in the gas phase, and the resulting fragment ions are analyzed to determine the amino acid sequence. The presence of this compound will result in a characteristic mass shift in the fragment ions, allowing for its precise localization within the peptide chain. nih.gov

Fluorescence Spectroscopy for Biophysical Interaction Studies

The intrinsic fluorescence of the tryptophan indole (B1671886) ring makes it a sensitive probe of its local environment. nih.gov Fluorescence spectroscopy can be used to study peptide-protein interactions, conformational changes, and the polarity of the binding site. nih.govresearchgate.net The introduction of a chlorine atom at the 4-position of the indole ring in this compound can modulate its fluorescence properties, potentially offering a unique spectroscopic handle.

When a peptide containing this modified tryptophan binds to its target, changes in the fluorescence emission spectrum, such as a shift in the maximum emission wavelength (λmax) or a change in fluorescence intensity, can be observed. These changes provide information about the environment of the tryptophan side chain. For example, a blue shift in λmax typically indicates that the tryptophan has moved into a more nonpolar environment, such as the hydrophobic core of a protein. nih.gov Fluorescence quenching experiments can also be used to probe the accessibility of the tryptophan residue to solvent or to quenching agents, providing further insights into the binding mode. researchgate.net

X-ray Crystallography and Cryo-Electron Microscopy for Atomic Resolution Structures

While NMR provides structural information in solution, X-ray crystallography and cryo-electron microscopy (cryo-EM) can deliver atomic-resolution three-dimensional structures of molecules in the solid state or in a vitrified state, respectively. These techniques are the gold standard for structural biology.

If a peptide containing this compound can be crystallized, either alone or in complex with its target, X-ray crystallography can reveal the precise atomic coordinates of the peptide and its interactions with its binding partner. This level of detail is invaluable for understanding the structural basis of activity and for rational drug design.

Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes and membrane proteins, which are often difficult to crystallize. nih.gov For peptides that bind to such targets, cryo-EM can provide crucial structural information about the binding site and the conformational changes induced upon binding. biorxiv.org While obtaining high-resolution structures can be challenging, these techniques offer the most detailed view of molecular interactions.

Future Directions and Emerging Research Avenues

Integration into Combinatorial Chemistry and High-Throughput Screening Libraries

The development of small-molecule combinatorial libraries has a significant impact on drug discovery processes. sigmaaldrich.com Fmoc-D-Trp(4-Cl)-OH is a valuable monomer for expanding the chemical diversity of these libraries beyond that of natural amino acids. The inclusion of such unnatural building blocks provides access to novel chemical space and introduces unique structural and functional elements. sigmaaldrich.com

Research has demonstrated the successful construction of large, structurally diverse libraries from three main components: 2-aminobenzophenones, amino acids, and alkylating agents. pnas.orgresearchgate.net In one such example, a library of 192 distinct 1,4-benzodiazepine (B1214927) derivatives was synthesized using a variety of Fmoc-protected amino acids, including the closely related Fmoc-D-Trp(Boc)-OH. pnas.orgresearchgate.net The purpose of these libraries is to screen for compounds with high affinity for specific biological targets, such as the cholecystokinin (B1591339) A receptor. pnas.org

The integration of this compound into these synthetic workflows offers several advantages:

Increased Structural Diversity : The chlorine atom introduces steric and electronic variations that are not present in natural tryptophan, leading to a wider range of molecular shapes and functionalities within the library.

Modulated Binding Properties : The electronegative chlorine atom can alter the hydrogen-bonding capacity and aromatic interactions of the indole (B1671886) ring, potentially leading to enhanced binding affinity and selectivity for target receptors.

Enhanced Stability : The D-configuration of the amino acid provides inherent resistance to enzymatic degradation, a desirable property for potential therapeutic agents. mdpi.com

High-throughput screening (HTS) of libraries containing peptides or peptidomimetics with this chlorinated tryptophan can accelerate the identification of lead compounds. researchgate.net The use of automated synthesis platforms further enables the rapid production of these diverse libraries for screening against various biological targets. researchgate.netmit.edu

mdpi.com| Feature | Contribution to Library | Rationale / Example | Reference |

|---|---|---|---|

| Halogenation (4-Cl) | Modifies electronic properties, introduces a potential halogen bond donor, alters hydrophobicity. | Can fine-tune binding interactions with target proteins, improving affinity and selectivity. | |

| D-Configuration | Increases conformational rigidity and confers resistance to proteolysis. | Leads to more stable compounds with potentially higher bioavailability and defined 3D structures. |

Exploration in Peptide Macrocycles and Constrained Peptides

Peptide macrocycles and other constrained peptides are a privileged class of molecules that often exhibit improved stability, binding affinity, and cell permeability compared to their linear counterparts. nih.gov The incorporation of D-amino acids like D-tryptophan is a well-established strategy to induce specific turns in the peptide backbone, facilitate cyclization, and enhance metabolic stability. mdpi.comnih.gov

The synthesis of macrocyclic peptides often utilizes standard Fmoc-based solid-phase peptide synthesis (SPPS) to build the linear precursor, followed by a solution-phase or on-resin cyclization step. mdpi.comuniversiteitleiden.nlnih.gov The inclusion of this compound in such synthetic routes can be used to:

Control Conformation : The steric bulk and D-configuration of the residue can rigidly constrain the peptide backbone, pre-organizing it for binding to a target and reducing the entropic penalty upon binding. nih.gov

Enhance Pharmacokinetic Properties : The chlorine substituent can modulate the lipophilicity of the peptide, influencing its absorption, distribution, and clearance properties. mdpi.com

Improve Target Affinity : Halogen atoms can participate in specific halogen bonds with protein backbones or side chains, offering an additional mode of interaction to enhance binding potency.

For instance, studies on the macrocyclic tetrapeptide [D-Trp]CJ-15,208, which contains D-Trp, have shown that it can act as a KOR antagonist that is active after oral administration, highlighting the value of D-amino acids in systemically active peptides. nih.gov The synthesis of this compound involved Fmoc solid-phase synthesis of the linear precursor, followed by cyclization. nih.gov By replacing D-Trp with D-Trp(4-Cl), researchers could systematically probe the effect of halogenation on receptor binding and pharmacokinetics.

Computational Modeling and Simulation for Predictive Design and Optimization

Computational tools are indispensable for modern peptide design, allowing for the predictive design and optimization of peptides before their costly and time-consuming synthesis. sigmaaldrich.com Molecular dynamics (MD) simulations and computational modeling can provide deep insights into how the incorporation of this compound influences peptide structure and function.

Key areas where computational modeling is applied include:

Conformational Analysis : Predicting the preferred backbone and side-chain conformations of peptides containing the D-Trp(4-Cl) residue. This is crucial for designing constrained peptides and macrocycles with specific three-dimensional structures.

Binding Affinity Prediction : Using methods like Rosetta or free energy calculations (e.g., MM/GBSA) to predict how the chlorine atom affects the binding energy of the peptide to its target. nih.gov This allows for the in silico screening of different halogenated analogs to prioritize the most promising candidates for synthesis.

Permeability and Physicochemical Property Prediction : Physics-based models can be used to prospectively predict properties like membrane permeability. nih.gov The contribution of the chloro-substituent to properties like lipophilicity (LogP) and topological polar surface area (TPSA) can be calculated to guide the design of peptides with improved drug-like characteristics. ambeed.com

For example, computational studies on cyclic peptides have shown a reasonable correlation between physics-based permeability predictions and experimental measurements, guiding the selection of side-chain substitutions to optimize pharmacokinetic properties. nih.gov A similar approach could be used to model peptides containing D-Trp(4-Cl) to optimize their therapeutic potential.

ambeed.com| Property | Predicted Value | Method | Reference |

|---|---|---|---|

| Log Po/w (iLOGP) | 2.43 | In-house physics-based method | |

| Log Po/w (XLOGP3) | 5.40 | Atomistic and knowledge-based method |

Application in Biosensor Development and Diagnostic Research Tools (Non-Clinical)

Peptides are increasingly used as recognition elements in biosensors due to their high specificity and affinity for a wide range of analytes. The development of robust and sensitive diagnostic tools is an emerging application for peptides containing unnatural amino acids. The incorporation of this compound into peptide sequences designed for biosensors could offer distinct advantages.

One innovative approach involves the use of branched peptides to create materials with enhanced antifouling and recognition capabilities for biosensor surfaces. rsc.org A Y-shaped dendrimer branched peptide, for instance, has been shown to improve the sensitivity and specificity of a photoelectrochemical biosensor for detecting cardiac troponin I. rsc.org

The unique properties of D-Trp(4-Cl) could be leveraged in several ways:

Enhanced Stability : Peptides on sensor surfaces are exposed to various environmental conditions and potentially degrading enzymes. The D-amino acid backbone provides enhanced proteolytic resistance, leading to longer sensor lifetimes and more reliable performance. rsc.org

Tuning Binding Properties : The chlorinated indole can be used to fine-tune the binding affinity of the peptide for its target analyte, improving the sensitivity of the diagnostic assay.

Signal Transduction : The chlorine atom could potentially serve as an electrochemical or spectroscopic label, or modulate the intrinsic fluorescence of the tryptophan ring, aiding in signal generation and detection without the need for external labels.

The synthesis of peptides for these applications typically relies on solid-phase peptide synthesis (SPPS), where this compound can be readily incorporated at specific positions within the sequence to optimize sensor performance. mdpi.com

Q & A

Q. What are the standard protocols for synthesizing Fmoc-D-Trp(4-Cl)-OH, and what critical parameters influence reaction efficiency and chiral purity?

Methodological Answer: Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key parameters include:

- Coupling reagents : HATU/DIPEA in DMF or DCM shows >90% coupling efficiency, minimizing racemization .

- Temperature : Reactions at 0–4°C reduce epimerization risks compared to room temperature .

- Protecting groups : Boc protection on the indole nitrogen prevents unwanted side reactions during elongation .

- Purification : Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) achieves >98% purity .

Q. How can researchers determine the solubility profile of this compound in common organic solvents?

Methodological Answer:

- Solubility testing : Prepare 10 mg/mL solutions in DMSO, DMF, THF, and acetonitrile. Vortex and sonicate (37°C, 15 min), then centrifuge (14,000 rpm, 10 min) to assess precipitate formation .

- Optimization : For SPPS, pre-dissolve in DMSO (100 mg/mL) with 0.1% HOBt to prevent aggregation during resin loading .

Q. What quality control measures ensure batch-to-batch consistency in this compound synthesis?

Methodological Answer:

- Analytical techniques :

Advanced Research Questions

Q. What analytical strategies resolve contradictions in enantiomeric excess (ee) measurements between HPLC and NMR?

Methodological Answer:

- HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (80:20) to separate enantiomers (retention time difference ≥2 min) .

- NMR : Apply chiral solvating agents (e.g., Eu(hfc)₃) in CDCl₃ to distinguish enantiomers via ¹H NMR splitting patterns .

- Cross-validation : If discrepancies persist, perform X-ray crystallography to confirm absolute configuration .

Q. How does the 4-chloro substitution on the indole ring influence peptide conformational stability?

Methodological Answer:

- Computational modeling : Use MD simulations (AMBER force field) to compare hydrogen bonding and π-π stacking interactions in peptides with/without 4-Cl substitution. The chloro group enhances hydrophobic interactions by 15–20% in aqueous environments .

- Experimental validation : Circular dichroism (CD) spectra show increased β-sheet propensity (ΔΔG = −1.2 kcal/mol) in 4-Cl-containing peptides .

Q. What methodologies assess the thermodynamic binding affinity of peptides containing this compound?

Methodological Answer:

- Isothermal titration calorimetry (ITC) : Titrate peptide (0.1–1 mM) into target protein (10 μM) in PBS (pH 7.4). Fit data to a one-site model to calculate Kd (nM range) and ΔH .

- Surface plasmon resonance (SPR) : Immobilize protein on a CM5 chip and measure peptide binding kinetics (ka/kd) at varying solvent polarities .

Q. How to design experiments to study solvent polarity effects on coupling efficiency during SPPS?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.